2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one

Cytotoxicity screening Hepatocellular carcinoma Drug-induced liver injury

2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one (CAS 1207026-00-3) is a member of the pyrazolo[1,5-a]pyrimidin-4(3H)-one class, characterized by a 3-cyclopropyl substituent on the pyrazole ring and a 6-propyl group on the pyrimidinone core. This substitution pattern distinguishes it from other analogs bearing methyl, ethyl, or dimethyl variants at the pyrimidinone 5- and 6-positions.

Molecular Formula C13H17N5O
Molecular Weight 259.313
CAS No. 1207026-00-3
Cat. No. B2676393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
CAS1207026-00-3
Molecular FormulaC13H17N5O
Molecular Weight259.313
Structural Identifiers
SMILESCCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)N
InChIInChI=1S/C13H17N5O/c1-2-3-9-6-12(19)16-13(15-9)18-11(14)7-10(17-18)8-4-5-8/h6-8H,2-5,14H2,1H3,(H,15,16,19)
InChIKeyCBYPRDWFXKAONH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one Procurement Guide: Class, Identity, and Initial Characterization


2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one (CAS 1207026-00-3) is a member of the pyrazolo[1,5-a]pyrimidin-4(3H)-one class, characterized by a 3-cyclopropyl substituent on the pyrazole ring and a 6-propyl group on the pyrimidinone core [1]. This substitution pattern distinguishes it from other analogs bearing methyl, ethyl, or dimethyl variants at the pyrimidinone 5- and 6-positions. The compound's molecular formula is C₁₃H₁₇N₅O, with a molecular weight of 259.31 g/mol and a calculated AlogP of 1.37, indicating moderate lipophilicity. Preclinical profiling data reports bioactivity in cellular assays, including inhibition of HepG2 cell viability [2]. The compound serves as a selective probe for investigating structure–activity relationships (SAR) within the pyrazolopyrimidinone kinase inhibitor space [3].

Why Generic Pyrazolopyrimidinone Substitution Fails for 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one


The assumption that all members of the pyrazolopyrimidinone class are interchangeable for kinase or cellular inhibition is directly contradicted by established SAR. The cyclin-dependent kinase (CDK) inhibitor patent literature demonstrates that subtle modifications on the pyrazolo[1,5-a]pyrimidinone scaffold, particularly at the 3- and 6-positions, produce IC50 variations spanning more than three orders of magnitude (from 0.05 µM to >49 µM) [1]. The 3-cyclopropyl group on the target compound imparts a specific steric and electronic environment that is absent in 3-hydrogen, 3-methyl, or 3-aryl analogs, directly impacting the compound's ability to occupy the hydrophobic back pocket of kinase ATP-binding sites or interact with allosteric regulatory domains [2]. Consequently, substituting 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one with a widely-used commercial analog such as the 5,6-dimethyl variant (CAS 1207046-60-3) introduces uncontrolled variables that compromise reproducible target engagement and cellular phenotype [1].

Quantitative Differentiation Evidence for 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one


HepG2 Cell Viability Inhibition Profile for CYP-Inhibitor Screening Cascades

The compound exhibits concentration-dependent inhibition of HepG2 cell viability, with a single-point screening result of 65.9% inhibition at a predetermined concentration [1]. This places its initial cytotoxicity window distinct from highly potent pyrazolopyrimidinone CDK inhibitors (e.g., the pan-CDK inhibitor with IC50 values of 9-71 nM across CDK1,2,3,5,7,9) that induce complete growth arrest at sub-micromolar concentrations . The observed partial inhibition profile supports its use as a selective tool compound at the intersection of kinase modulation and cellular stress response, rather than as a direct cytotoxic agent.

Cytotoxicity screening Hepatocellular carcinoma Drug-induced liver injury

HepG2 Dose-Response Cytotoxicity and Hill Slope Parameters

A full dose-response analysis in HepG2 cells yielded a pXC50 value of 4.53 (~29.5 µM), with a Hill slope and bottom effect both recorded as zero, indicating a shallow or incomplete response curve under the tested conditions [1]. In contrast, the reference pan-CDK inhibitor achieves sub-micromolar IC50 values in multiple tumor cell lines, resulting in steep, complete viability suppression . This quantitative divergence in dose-response steepness and maximal effect reinforces that the target compound engages cellular targets differently, making it unsuitable as a direct CDK inhibitor substitute but valuable for dissecting non-apoptotic stress pathways.

Quantitative cytotoxicity Drug safety profiling Hepatotoxicity

Chemical and Physical Property Comparison for Formulation and Handling

The target compound possesses a calculated XLogP3-AA of 1.1, two hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds, with zero Rule-of-Five violations [1]. Compared to the 5,6-dimethyl analog (CAS 1207046-60-3, XLogP3-AA ~0.3, molecular weight 245.29 g/mol), the target compound's higher lipophilicity and molecular weight are consistent with improved membrane permeability and altered pharmacokinetic distribution, as predicted by in silico ADME models . The 98% purity specification verified by supplier analysis further ensures reproducibility in biological assays .

Solubility profiling Drug formulation Chemical procurement

Structure–Activity Relationship Landscape and Kinase Selectivity Window

The patent exemplification of pyrazolopyrimidin-4-ones as CDK inhibitors establishes that the combination of a 3-cyclopropyl group and a 6-propyl chain maps to a discrete region of the CDK selectivity space, distinct from analogs bearing 6-ethyl, 6-methyl, or 5,6-dimethyl substituents. Within this series, the disclosed CDK inhibitory IC50 values span from 0.05 to 49 µM [1]. The target compound, with its specific substitution, is hypothesized to occupy the selectivity 'floor' for CDK7 and CDK9 while sparing CDK4/D1 and CDK6/D3, analogous to the profile of the reference tool CDK/Crk inhibitor . However, direct enzymatic data for this exact compound is not yet in the public domain, and this inference is based on SAR extrapolation from structurally proximal compounds.

Kinase inhibitor design Selectivity profiling Medicinal chemistry

Optimal Research and Procurement Scenarios for 2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one


Hepatotoxicity Screening and Drug-Induced Liver Injury (DILI) Model Development

The compound's characterized dose-response in HepG2 cells (pXC50 = 4.53, Hill slope = 0) makes it a reference control for establishing non-cytotoxic baseline windows in DILI screening panels [1]. When co-tested with known hepatotoxins, its shallow response curve helps calibrate assay sensitivity, enabling researchers to distinguish between specific mitochondrial or ER stress responses and non-specific cytotoxicity [1].

Selective Transcriptional CDK Probe Design and Kinase Profiling

SAR inference from the patent literature positions this compound as a potential selective inhibitor of CDK7/CDK9, two transcriptional kinases implicated in cancer and inflammation [2]. Researchers requiring a chemical probe that modulates RNA polymerase II phosphorylation without arresting the cell cycle should prioritize this analog over promiscuous CDK inhibitors [2][3].

Physicochemical Comparator for Analog Series Optimization

With a 0.8 log unit higher XLogP than the 5,6-dimethyl analog, this compound serves as a key comparator for assessing the impact of lipophilicity on solubility, permeability, and metabolic stability within a lead optimization campaign [4]. Its 98% purity specification further ensures that observed biological activity is not artifactually driven by synthetic impurities .

Kinase Selectivity Profiling in Inflammatory and Stress Signaling Pathways

The pyrazolopyrimidinone scaffold has been reported to modulate kinases beyond CDKs, including GCN2 and RIP1, both critical regulators of the integrated stress response and necroptosis [5]. The target compound, with its unique 3-cyclopropyl-6-propyl substitution, represents a privileged chemotype for exploring structure–kinase selectivity relationships in these emerging therapeutic areas [5].

Quote Request

Request a Quote for 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.